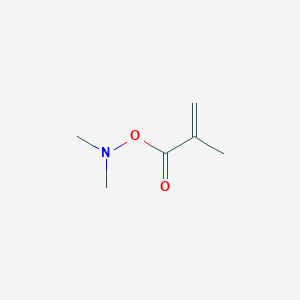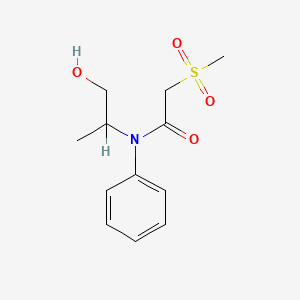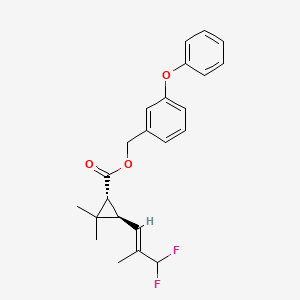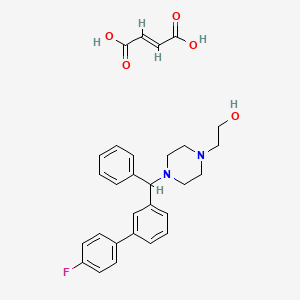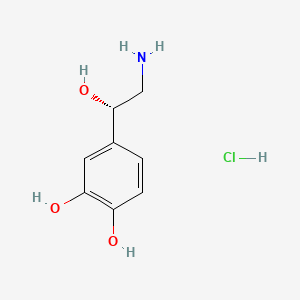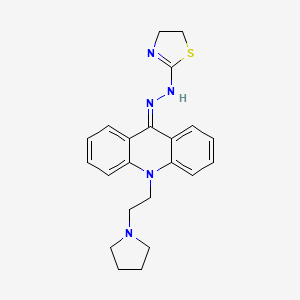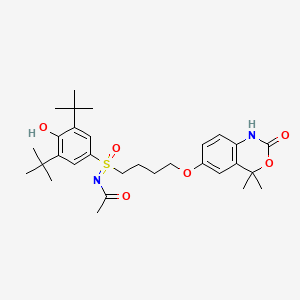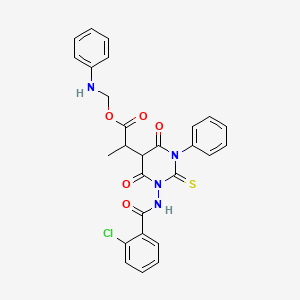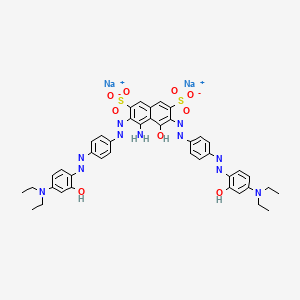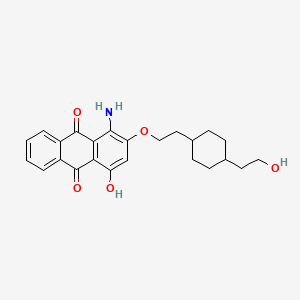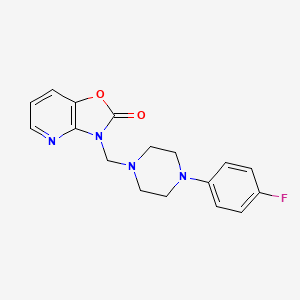
3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester typically involves the esterification of 3-Benzofurancarboxylic acid derivatives. One common method includes the reaction of 3-Benzofurancarboxylic acid with 2-(diethylamino)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions and at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl ketone.
Reduction: Formation of 3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its cytotoxic properties against cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of cell membrane integrity or inhibition of essential enzymes in microorganisms. The cytotoxic effects against cancer cells could be due to the induction of apoptosis or inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amiodarone: An antiarrhythmic drug with antifungal properties.
Benziodarone: A vasodilator with similar structural features.
Benzbromarone: Used to lower uric acid levels and treat gout.
Uniqueness
3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester is unique due to its specific ester functional group and the presence of both hydroxyl and diethylaminoethyl groups. These structural features contribute to its distinct chemical reactivity and biological activities compared to other benzofuran derivatives .
Propriétés
Numéro CAS |
114829-20-8 |
|---|---|
Formule moléculaire |
C16H21NO4 |
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-4-17(5-2)8-9-20-16(19)15-11(3)21-14-7-6-12(18)10-13(14)15/h6-7,10,18H,4-5,8-9H2,1-3H3 |
Clé InChI |
HRLWPIDNRTVOHP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


